3-Aminopiperidine dihydrochloride

Overview

Description

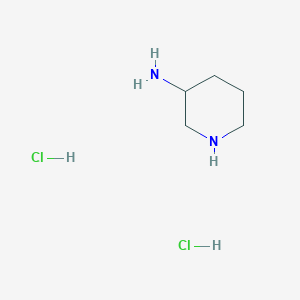

3-Aminopiperidine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . It is an off-white to beige powder that is sparingly soluble in methanol and slightly soluble in water . This compound is primarily used as a reactant in various chemical syntheses, including the N-arylation of heterocyclic diamines and the synthesis of substituted quinolones with reduced phototoxic risk .

Mechanism of Action

Target of Action

3-Aminopiperidine dihydrochloride, also known as piperidin-3-amine dihydrochloride, is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . Therefore, DPP-IV inhibitors are commonly used in the treatment of diabetes .

Mode of Action

The compound acts as a reactant for N-arylation of heterocyclic diamines . This reaction is a key step in the synthesis of DPP-IV inhibitors . By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, thereby reducing blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine during meals and stimulate insulin secretion . By inhibiting DPP-IV, the action of these hormones is prolonged, leading to increased insulin secretion and decreased blood glucose levels .

Pharmacokinetics

The dpp-iv inhibitors derived from it generally have good oral bioavailability and are metabolized by the liver .

Result of Action

The primary result of the action of this compound is the synthesis of DPP-IV inhibitors . These inhibitors have a therapeutic effect in the treatment of diabetes by prolonging the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .

Action Environment

The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy of these reactions . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and besifloxacin . DPP-IV is an enzyme that plays a crucial role in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes .

Cellular Effects

The cellular effects of 3-Aminopiperidine dihydrochloride are largely related to its role in the synthesis of DPP-IV inhibitors. DPP-IV inhibitors can influence cell function by modulating the activity of incretin hormones, which are involved in insulin secretion. By inhibiting DPP-IV, these drugs can enhance the effects of incretin hormones, leading to improved glucose control .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of DPP-IV inhibitors. These inhibitors work by binding to the active site of DPP-IV, preventing it from breaking down incretin hormones. This leads to increased levels of these hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under room temperature conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its role in the synthesis of DPP-IV inhibitors, it is likely that its effects would be related to the dosage-dependent effects of these drugs. DPP-IV inhibitors have been shown to improve glucose control in a dose-dependent manner in animal models of diabetes .

Metabolic Pathways

Given its role in the synthesis of DPP-IV inhibitors, it is likely involved in pathways related to glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopiperidine dihydrochloride can be synthesized through the reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride as a reducing agent . The reaction is typically carried out in a solvent such as tetrahydrofuran at temperatures between 45°C and 70°C . The resulting 3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often starts with the preparation of 3-aminopiperidin-2-one hydrochloride from methyl-2,5-diaminopentanoate dihydrochloride or 2,5-diaminopentanoic acid hydrochloride .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine dihydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 3-aminopiperidine.

Substitution: It can participate in N-arylation reactions with heterocyclic diamines.

Common Reagents and Conditions:

Lithium Aluminum Hydride: Used for the reduction of 3-aminopiperidin-2-one hydrochloride.

Hydrochloric Acid: Used to form the dihydrochloride salt from 3-aminopiperidine.

Major Products:

3-Aminopiperidine: Formed through reduction reactions.

N-Arylated Heterocyclic Diamines: Formed through substitution reactions.

Scientific Research Applications

3-Aminopiperidine dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

(S)-(+)-3-Aminopiperidine Dihydrochloride: A chiral isomer with similar chemical properties.

3-Aminoazepane: Another cyclic amine with similar reactivity but a different ring size.

Uniqueness: 3-Aminopiperidine dihydrochloride is unique due to its specific reactivity and applications in the synthesis of pharmaceutical intermediates and fine chemicals. Its ability to participate in N-arylation reactions and its use in the production of substituted quinolones with reduced phototoxic risk distinguish it from other similar compounds .

Properties

IUPAC Name |

piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583504 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138060-07-8 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chirality of 3-aminopiperidine in pharmaceutical applications?

A1: 3-Aminopiperidine exists as two enantiomers, (R)- and (S)-3-aminopiperidine. In pharmaceutical applications, the chirality of 3-aminopiperidine is crucial as different enantiomers often exhibit distinct pharmacological activities, potencies, and even toxicities. For instance, (R)-3-aminopiperidine dihydrochloride is commonly used as a chiral building block in the synthesis of various drugs, including Linagliptin [, ] and Trelagliptin [], both of which are dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The specific enantiomeric form is crucial for the desired pharmacological effect.

Q2: What are the common synthetic routes to obtain enantiomerically pure (R)-3-aminopiperidine dihydrochloride?

A2: Several methods have been developed for the preparation of (R)-3-aminopiperidine dihydrochloride. One approach involves chiral separation of the racemic mixture followed by Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield the desired enantiomer []. Another method utilizes N-Boc-3-piperidone as a starting material, followed by condensation with enantiomerically pure (S)-tert-butanesulfinyl amide, low-temperature reduction, recrystallization, and deprotection to obtain (R)-3-aminopiperidine dihydrochloride []. A recent study describes a one-step catalytic hydrogenolysis of a specific precursor (compound III in the reference) using a palladium carbon catalyst and ammonium formate as a reducing agent to yield (R)-3-aminopiperidine [].

Q3: How can the enantiomeric purity of 3-aminopiperidine be determined?

A3: A robust chiral high-performance liquid chromatography (chiral HPLC) method with precolumn derivatization has been developed for the estimation of the (S)-enantiomer in (R)-3-aminopiperidine dihydrochloride. This method involves derivatization with para-toluene sulfonyl chloride (PTSC) to enhance detection and utilizes a chiralpak AD-H column with a simple mobile phase for enantiomeric separation [].

Q4: Beyond its role as a pharmaceutical intermediate, what other applications does 3-aminopiperidine dihydrochloride have?

A4: Recent research has explored the use of this compound in material science. It has been successfully incorporated into the fabrication of heterocyclic dication Dion-Jacobson perovskite materials for blue light-emitting diodes (PeLEDs) []. The incorporation of this compound was found to improve the emission spectral stability of the PeLEDs by retarding halide segregation and chloride loss.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)